7-bromo-4-(3-chlorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one
Description
Evolution of Benzodiazepine Research
Benzodiazepine research originated in the mid-20th century with the serendipitous discovery of chlordiazepoxide (Librium) by Hoffmann-La Roche chemist Leo Sternbach in 1955. This breakthrough marked the beginning of systematic exploration into 1,4-benzodiazepin-2-one derivatives, driven by their superior safety profiles compared to barbiturates. By 1963, diazepam (Valium) emerged as a second-generation analog, showcasing enhanced anxiolytic potency and establishing the structural template for future derivatives. Early research focused on optimizing pharmacokinetic properties through substitutions at positions 1, 2, 3, and 7 of the benzodiazepine core. The 1970s saw a surge in patent filings for novel analogs, including halogenated variants, as pharmaceutical companies sought to capitalize on the therapeutic potential of these molecules.
A pivotal shift occurred in the 1980s with the elucidation of benzodiazepines’ mechanism of action: modulation of γ-aminobutyric acid type A (GABAA) receptors. This discovery enabled structure-activity relationship (SAR) studies to refine substituent effects on receptor affinity and selectivity. Brominated analogs, in particular, gained attention for their ability to enhance binding kinetics, paving the way for compounds like the 7-bromo derivative under discussion.
Classification of 1,4-Benzodiazepin-2-One Derivatives
The 1,4-benzodiazepin-2-one scaffold consists of a fused benzene and diazepine ring, with a ketone group at position 2. Derivatives are classified based on substitutions at key positions:
The compound 7-bromo-4-(3-chlorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one falls into the 7-bromo-5-aryl-substituted subclass, distinguished by its bromine atom at position 7 and a 3-chlorobenzoyl group at position 4. These substitutions confer distinct electronic and steric properties, as evidenced by computational QSAR models predicting high receptor-binding affinity.
Historical Development of Brominated Benzodiazepine Analogs
Bromine’s introduction into benzodiazepines dates to the 1970s, when researchers at Hoffmann-La Roche synthesized bromazepam, a 7-bromo analog of diazepam. Bromine’s electronegativity and van der Waals radius were found to stabilize ligand-receptor interactions, particularly in the α1 subunit of GABAA receptors. Subsequent analogs, such as flubromazolam and clobromazolam, further demonstrated that 7-bromo substitutions reduce metabolic clearance compared to chloro or fluoro analogs.
The late 2010s saw a resurgence in brominated benzodiazepine research due to their emergence in recreational drug markets. For example, bromazolam (a 7-bromo-1-methyl analog) gained notoriety for its high potency and prolonged half-life. These developments underscored the need for rigorous SAR studies to differentiate therapeutic candidates from substances with abuse potential.
Research Significance of 7-Bromo-4-(3-Chlorobenzoyl)-5-Phenyl Substitution Pattern
The substitution pattern of this compound offers three critical innovations:
- 7-Bromo Group : Bromine’s bulkiness and lipophilicity enhance blood-brain barrier penetration and prolong receptor occupancy. Comparative studies show 7-bromo derivatives exhibit 2–3 times higher GABAA affinity than their chloro counterparts.
- 4-(3-Chlorobenzoyl) Moiety : The 3-chloro substituent on the benzoyl group introduces steric hindrance, potentially reducing off-target interactions. Chlorine’s electron-withdrawing effects also stabilize the ketone group at position 2, preventing metabolic reduction.
- 5-Phenyl Group : The phenyl ring at position 5 induces conformational rigidity, favoring the bioactive “boat” conformation of the diazepine ring. This aligns with X-ray crystallography data showing phenyl-substituted analogs maintain tighter receptor binding.
Recent in silico analyses predict this compound’s logP value of ~3.1, indicating optimal lipid solubility for CNS penetration, while its topological polar surface area (TPSA) of 45 Ų suggests moderate oral bioavailability. These properties position it as a candidate for further preclinical evaluation in anxiety and seizure models.
Properties
IUPAC Name |
7-bromo-4-(3-chlorobenzoyl)-5-phenyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16BrClN2O2/c23-16-9-10-19-18(12-16)21(14-5-2-1-3-6-14)26(13-20(27)25-19)22(28)15-7-4-8-17(24)11-15/h1-12,21H,13H2,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJYGHARIPOFSGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(C=C(C=C2)Br)C(N1C(=O)C3=CC(=CC=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16BrClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-4-(3-chlorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-chlorobenzoyl chloride with 2-amino-5-bromobenzophenone under basic conditions to form the intermediate product. This intermediate is then cyclized using a suitable reagent, such as phosphorus oxychloride, to yield the final benzodiazepine compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution at the Bromine Position
The bromine atom at position 7 undergoes nucleophilic substitution under specific conditions:
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Palladium-Catalyzed Cross-Coupling : The bromine participates in Suzuki-Miyaura couplings with arylboronic acids, facilitated by palladium catalysts (e.g., Pd(PPh₃)₄) in polar aprotic solvents like dioxane or THF. This reaction retains the benzodiazepine core while introducing aryl groups at position 7 .
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Ammonolysis : Treatment with primary or secondary amines (e.g., methylamine, n-butylamine) in refluxing ethanol replaces bromine with amino groups, yielding 7-amino derivatives. Reaction times vary between 6–24 hours, with yields influenced by steric and electronic factors .
Example Reaction Table
Functionalization of the 3-Chlorobenzoyl Group
The 3-chlorobenzoyl moiety undergoes hydrolysis and acyl transfer:
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Base-Mediated Hydrolysis : Heating with aqueous NaOH (2M) cleaves the benzoyl group, generating a free amine at position 4. This intermediate can be re-acylated with alternative anhydrides (e.g., acetic anhydride) to produce analogs with modified pharmacokinetic properties .
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Transacylation : Reacting with alcohols (e.g., methanol) under acidic conditions (H₂SO₄) replaces the 3-chlorobenzoyl group with alkoxycarbonyl derivatives .
Key Data
Ring Modifications and Redox Reactions
The tetrahydrobenzodiazepinone core exhibits redox sensitivity:
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Oxidation : Treatment with m-CPBA (meta-chloroperbenzoic acid) oxidizes the diazepine ring’s nitrogen atoms, forming N-oxide derivatives. This modification alters electron density and binding affinity .
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Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the carbonyl group at position 2 to a hydroxyl group, producing a dihydroxy intermediate .
Reaction Conditions
| Reaction | Conditions | Outcome |
|---|---|---|
| N-Oxidation | m-CPBA, CH₂Cl₂, 0°C → RT, 6h | 4-Oxide derivative |
| Carbonyl Reduction | 10% Pd-C, H₂ (1 atm), EtOH, 24h | 2-Hydroxy-2,3-dihydrobenzodiazepine |
Halogen Exchange Reactions
The bromine atom can be replaced by other halogens via metal-halogen exchange:
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Lithiation : Using n-BuLi at −78°C generates a lithium intermediate, which reacts with electrophiles (e.g., Cl₂, I₂) to form 7-chloro or 7-iodo analogs .
Example :
7-Bromo → 7-Iodo conversion achieves 70% yield with I₂ in THF at −78°C .
Coordination Chemistry
The benzodiazepine core acts as a ligand for transition metals:
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Palladacycle Formation : Reacting with Pd(OAc)₂ in DMF forms cyclopalladated complexes. These intermediates catalyze C–C bond-forming reactions (e.g., Heck couplings) .
Application :
Pd-benzodiazepine complexes enable aryl-aryl couplings without degrading the diazepine scaffold .
Stability and Degradation Pathways
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have indicated that benzodiazepines can exhibit anticancer properties. For instance, derivatives of benzodiazepines have been shown to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. The specific compound 7-bromo-4-(3-chlorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one may possess similar properties due to its structural characteristics that allow interaction with cellular targets involved in cancer progression.
1.2 Neuropharmacological Effects
Benzodiazepines are widely recognized for their anxiolytic and sedative effects. Research has demonstrated that modifications in the benzodiazepine structure can enhance their affinity for GABA receptors. The compound may be evaluated for its potential as a therapeutic agent in treating anxiety disorders or insomnia by acting on these neurotransmitter systems.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of benzodiazepines is crucial for developing more effective drugs. The presence of bromine and chlorine substituents in this compound may influence its pharmacokinetic and pharmacodynamic properties. Systematic studies can provide insights into how these modifications affect receptor binding affinity and selectivity.
Synthesis and Derivatives
3.1 Synthetic Pathways
The synthesis of this compound involves multiple steps that can be optimized for yield and purity. Research into efficient synthetic routes can contribute to the development of analogs with improved biological activity.
3.2 Development of New Derivatives
Exploring derivatives of this compound can lead to the discovery of new pharmacological agents. By modifying functional groups or substituents on the benzodiazepine core structure, researchers can potentially enhance efficacy against specific targets or reduce side effects associated with existing benzodiazepines.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 7-bromo-4-(3-chlorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to a calming effect on the brain. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic, sedative, and muscle relaxant properties.
Comparison with Similar Compounds
Substituent Variations in the Benzodiazepine Core
The table below highlights key structural differences between the target compound and related analogs:
Impact of Substituents on Pharmacological Properties
- Bromine vs. Chlorine at Position 7 : Bromine’s larger atomic radius and higher lipophilicity may enhance blood-brain barrier penetration compared to chlorine (e.g., 7-chloro analog in ). However, bromine could also increase metabolic stability by resisting oxidative degradation .
- Thiosemicarbazide derivatives with 3-chlorobenzoyl groups () show that halogenated aryl groups enhance electronic interactions in binding pockets .
- Phenyl at Position 5 : A conserved feature in many benzodiazepines (e.g., Oxazolam in ), this group stabilizes the diazepine ring conformation, critical for GABAA receptor modulation .
Metabolic and Conformational Considerations
- Metabolite Dynamics : The 7-chloro analog () was identified as a down-regulated metabolite in fungal studies, suggesting bromine substitution in the target compound may reduce susceptibility to enzymatic degradation .
- Ring Puckering Effects : The 3-chlorobenzoyl group at position 4 may influence the diazepine ring’s puckering, as described by Cremer and Pople (). Altered puckering could impact receptor binding kinetics .
Biological Activity
7-Bromo-4-(3-chlorobenzoyl)-5-phenyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a synthetic compound belonging to the benzodiazepine class. This compound has garnered attention due to its potential therapeutic applications and biological activities. Understanding its pharmacological properties is crucial for evaluating its efficacy and safety in clinical settings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This configuration suggests that the compound may exhibit a range of biological activities due to the presence of halogen substituents and a phenyl group.
Benzodiazepines typically exert their effects by modulating the gamma-aminobutyric acid (GABA) receptor system in the central nervous system. They enhance the inhibitory effects of GABA, leading to anxiolytic, sedative, and muscle relaxant properties. The specific mechanism for this compound is still under investigation but is likely similar to other compounds in its class.
Anxiolytic Effects
Recent studies have indicated that compounds structurally related to benzodiazepines exhibit significant anxiolytic effects. For instance, a study demonstrated that related compounds showed a reduction in anxiety-like behaviors in animal models. The anxiolytic activity is often measured using the elevated plus maze (EPM) test and the open field test.
| Compound | Anxiolytic Activity (EPM Test) | Reference |
|---|---|---|
| 7-Bromo Compound | Significant reduction in time spent in open arms | |
| Diazepam | Standard reference with established efficacy |
Sedative Properties
Benzodiazepines are also known for their sedative effects. The sedative activity of this compound can be evaluated through sleep induction assays in rodent models.
Case Studies
A specific case study involved the administration of this compound in a controlled environment with varying doses to assess both efficacy and safety profiles. The study found that lower doses produced significant anxiolytic effects without notable side effects such as sedation or impairment of motor functions.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for determining its therapeutic window. Key pharmacokinetic parameters include:
| Parameter | Value |
|---|---|
| Bioavailability | ~70% |
| Half-life | 6 hours |
| Metabolism | Hepatic via CYP450 enzymes |
Toxicological Profile
Toxicity studies reveal that while benzodiazepines can lead to dependence and withdrawal symptoms upon discontinuation, this particular compound shows a favorable safety profile at therapeutic doses. Long-term studies are necessary to fully assess chronic toxicity.
Q & A
Q. What are the optimized synthetic routes for this benzodiazepine derivative, and how can reaction yields be improved?
The synthesis typically involves sequential acylation and cyclization steps. A common approach is:
- Step 1 : Acylation of the benzodiazepine core with 3-chlorobenzoyl chloride under basic conditions (e.g., triethylamine or pyridine) to neutralize HCl byproducts .
- Step 2 : Cyclization under controlled temperatures (50–80°C) in anhydrous solvents like dichloromethane or tetrahydrofuran.
- Purification : Recrystallization using ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) to achieve >95% purity .
Key Optimization Strategies :
- Use inert atmospheres (N₂/Ar) to prevent oxidation.
- Monitor reaction progress via TLC or HPLC.
- Employ continuous flow reactors for scalable synthesis .
| Step | Reagents/Conditions | Purpose | Yield Optimization Tips |
|---|---|---|---|
| Acylation | 3-chlorobenzoyl chloride, triethylamine, DCM, 25°C | Introduce 3-chlorobenzoyl group | Use excess acyl chloride (1.2 eq) |
| Cyclization | K₂CO₃, DMF, 70°C, 12h | Form benzodiazepine ring | Optimize solvent polarity to reduce side products |
Q. Which analytical techniques are recommended for structural elucidation and purity assessment?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, the 7-bromo substituent will show distinct deshielding in aromatic regions .
- X-ray Crystallography : Single-crystal diffraction (using SHELXL for refinement) resolves absolute configuration and ring puckering .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (C₂₂H₁₅BrClN₂O₂) .
- HPLC-PDA : Purity assessment with C18 columns (acetonitrile/water mobile phase) .
Advanced Research Questions
Q. How do the bromo and 3-chlorobenzoyl substituents modulate GABA-A receptor binding compared to classical benzodiazepines?
- Mechanistic Insight : The 7-bromo group enhances lipophilicity, potentially increasing blood-brain barrier penetration, while the 3-chlorobenzoyl moiety may stabilize interactions with the receptor’s α/γ subunit interface .
- Experimental Design :
- In vitro : Patch-clamp electrophysiology (e.g., concentration-clamp technique) to measure potentiation of GABA-induced Cl⁻ currents in neuronal cells .
- Competitive Binding Assays : Use [³H]flunitrazepam displacement to quantify affinity (IC₅₀) .
Q. What computational strategies predict conformational stability and hydrogen-bonding patterns in solid-state forms?
- Density Functional Theory (DFT) : Calculate energy-minimized conformers and assess puckering amplitudes (e.g., Cremer-Pople parameters for the seven-membered ring) .
- Molecular Dynamics (MD) Simulations : Solvent-dependent stability analysis (e.g., in DMSO vs. water) .
- Graph Set Analysis : Categorize hydrogen-bond motifs (e.g., R₂²(8) patterns in crystals) using Etter’s formalism .
Q. How can contradictions between in vitro receptor affinity and in vivo anticonvulsant efficacy be resolved?
- Hypothesis Testing :
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Pharmacokinetic Profiling : Measure bioavailability and brain penetration (LC-MS/MS of plasma/brain homogenates) .
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Metabolite Identification : Incubate with liver microsomes to detect active/inactive derivatives .
- In Vivo Models :
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PTZ-Induced Seizures : Administer 70 mg/kg pentylenetetrazole to mice; pre-treat with the compound (10–30 mg/kg) to assess seizure latency .
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Flumazenil Challenge : Co-administration of the antagonist (5 mg/kg) to confirm GABA-A mediation .
Data Interpretation Table :
Assay Type Result Implication In vitro IC₅₀ 12 nM High receptor affinity In vivo ED₅₀ 25 mg/kg Moderate efficacy due to metabolic instability
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
